Viniferin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H22O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+ |
InChI Key |
FQWLMRXWKZGLFI-DAFODLJHSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Synonyms |
epsilon-viniferin epsilon-viniferine |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence
Natural Sources and Distribution in Plant Species
Viniferins are not uniformly distributed throughout the plant kingdom but are notably concentrated in specific families and species. Their presence is well-documented in grapevine and its derivatives, as well as in other botanical families.
The primary and most studied source of viniferin is the common grapevine, Vitis vinifera. researchgate.netnih.govnih.gov Viniferins are classified as phytoalexins, which are antimicrobial and antioxidant compounds that plants synthesize as a defense mechanism against biotic and abiotic stresses, such as fungal infections, microbial attacks, toxins, or UV radiation. researchgate.netoeno-one.euresearchgate.net
Different forms of this compound have been identified in grapevines, including dimers like ε-viniferin and δ-viniferin, and oligomers such as the tetramers R2-viniferin (Vitisin A) and R-viniferin (Vitisin B). researchgate.netnih.govresearchgate.net These compounds are distributed throughout various parts of the plant, including the roots, stems, canes, leaves, buds, and internodes. researchgate.net The woody parts of the vine, such as canes and roots, are particularly rich sources. oeno-one.euoeno-one.eu Grapevine canes contain high concentrations of resveratrol (B1683913) and its dimer ε-viniferin, while the roots tend to accumulate higher-order resveratrol oligomers like vitisin A and vitisin B. nih.govoeno-one.eu
Furthermore, grapevine leaves can produce significant quantities of δ-viniferin, especially when subjected to stressors like UV-C irradiation or infection by downy mildew (Plasmopara viticola). acs.org Consequently, viniferins are also found in products derived from grapes, such as wine. researchgate.netcaringsunshine.com
**Table 1: Distribution of this compound Types in *Vitis vinifera***
| This compound Type | Plant Part |
|---|---|
| ε-viniferin (dimer) | Canes, Stems, Wine researchgate.netoeno-one.euoeno-one.eu |
| δ-viniferin (dimer) | Leaves (stressed), Wine researchgate.netacs.org |
| α-viniferin (trimer) | Roots, Stems, Canes, Leaves researchgate.net |
| R-viniferin (Vitisin B) | Roots nih.govresearchgate.net |
| R2-viniferin (Vitisin A) | Roots nih.govresearchgate.net |
Beyond the Vitaceae family, viniferins are present in other plant families, notably the Cyperaceae and Fabaceae.
Cyperaceae Family : The sedge family, Cyperaceae, is a rich source of a variety of stilbenoids. mdpi.comresearchgate.net (+)-α-Viniferin, a trimer of resveratrol, is commonly found in several Carex species, including Carex gynandra, Carex humilis, Carex glauca, and Carex baccans. mdpi.comjntbgri.res.inresearchgate.net Extracts from Carex pumila and C. lactiflora have been shown to contain ε-viniferin. frontiersin.org
Fabaceae Family : The legume or bean family, Fabaceae, is another botanical source of these compounds. researchgate.net Specifically, trans-ε-viniferin has been identified within this family. researchgate.net For instance, the species Caragana chamlagu, which contains α-viniferin, belongs to the Fabaceae family. researchgate.net
Other plant families reported to contain viniferins include the Iridaceae and Gnetaceae. researchgate.net Species such as Astilbe grandis, Cayratia trifolia, and Dipterocarpus littoralis are also known to produce α-viniferin. researchgate.net
Vitis vinifera and Grapevine-Derived Sources
Biosynthetic Pathways from Precursors
The formation of this compound is a multi-step biological process that begins with a key precursor molecule and proceeds through specific enzymatic reactions.
Viniferins are structurally oligomers of resveratrol, meaning they are composed of multiple resveratrol units, typically ranging from two to eight. acs.orgmdpi.com Resveratrol is the fundamental building block for the entire class of this compound compounds. mdpi.com The biosynthesis is an extension of the plant's defense response, where the initial synthesis of resveratrol can be followed by its oligomerization to create a diverse array of more complex and sometimes more potent phytoalexins. researchgate.netacs.org For example, ε-viniferin and δ-viniferin are dehydrodimers of resveratrol, while α-viniferin is a trimer formed from the condensation of three resveratrol molecules. mdpi.comresearchgate.netmdpi.com
The conversion of resveratrol monomers into this compound oligomers occurs through a process known as oxidative oligomerization or oxidative coupling. frontiersin.orgacs.org This reaction is catalyzed in plants by enzymes such as peroxidases and laccases. acs.orgmdpi.com The dimerization of resveratrol can follow several regioisomeric pathways, with the specific bond formation determining the resulting isomer. acs.orgmdpi.com Common coupling modes include the 8–10′ linkage, which forms ε-viniferin, and the 3–8′ linkage, which results in δ-viniferin. acs.orgmdpi.com A critical structural feature for this transformation to occur is the presence of the 4-hydroxyphenyl group (4-hydroxy stilbene (B7821643) moiety) within the resveratrol molecule. acs.org
The prevailing hypothesis for the mechanism of oxidative oligomerization is that it proceeds via the formation of radical intermediates. researchgate.netmdpi.com Specifically, the reaction is initiated by the oxidation of the phenolic hydroxyl groups on the resveratrol molecule, which generates phenoxyl radicals. acs.orgmdpi.com
These highly reactive phenoxyl radicals then couple with each other to form the carbon-carbon and carbon-oxygen bonds that constitute the this compound structure. acs.org The oxidation of the phenol (B47542) moiety on resveratrol leads to a stabilized phenoxy radical, which can be trapped as trans-δ-viniferin. nih.govacs.org Concurrently, oxidation of the m-hydroquinone moiety can generate an unstabilized m-semiquinone radical, which can be trapped as cis-ε-viniferin. nih.govacs.org This radical-mediated coupling is the key mechanistic step that allows for the assembly of complex resveratrol oligomers from simpler monomeric units.
Oxidative Oligomerization Mechanisms
Regio-Isomeric Coupling Modes (e.g., 8–10′ and 3–8′ coupling for ε-viniferin and δ-viniferin, respectively)
The dimerization of resveratrol into different this compound isomers is determined by the specific carbon positions involved in the chemical bond. This process, known as regio-isomeric coupling, proceeds through the coupling of oxidatively generated phenoxyl radicals. acs.orgnih.govresearchgate.net
Two common modes of this dimerization are:
8–10′ coupling: This mode results in the formation of ε-viniferin. acs.orgnih.govnih.gov The bond forms between the 8th carbon of one resveratrol unit and the 10′ carbon of the second unit.
3–8′ coupling: This linkage creates δ-viniferin. acs.orgnih.govoeno-one.eu It involves a bond between the 3rd carbon of one resveratrol molecule and the 8′ carbon of another.
While these are typical, other less common regioisomeric couplings can occur, leading to a wider variety of stilbene oligomers. acs.orgnih.gov The dihydrobenzofuran motif found in ε-viniferin is considered a central precursor for many more complex resveratrol oligomers. acs.org
Enzymatic Systems Involved in this compound Formation
The oxidative coupling of resveratrol to form this compound is not a spontaneous process; it is catalyzed by specific enzymatic systems. frontiersin.org The primary enzymes implicated in this transformation are phenoloxidases, specifically peroxidases (PRXs) and laccases (LACs). acs.orgfrontiersin.org
Peroxidases: These enzymes are frequently cited as being responsible for the oligomerization of resveratrol. researchgate.netacs.org Plant peroxidases can catalyze the dimerization of resveratrol to produce δ-viniferin. mdpi.comnih.gov Specifically, Vitis vinifera peroxidase 4 (VvPRX4) has been shown to convert trans-resveratrol into dimers. nih.govacs.org
Laccases: Both plant and fungal laccases are capable of catalyzing the formation of this compound. acs.orgnih.govresearchgate.net Fungal laccases, in particular, are thought to be a mechanism for detoxifying the resveratrol that plants produce as a defense, suggesting some this compound in plant extracts may be of fungal origin. acs.org Laccases from Trametes versicolor have been used to catalyze the oxidative dimerization of resveratrol derivatives. researchgate.net
These enzymatic reactions oxidize phenolic substrates, like resveratrol, to create phenoxyl radicals, which then couple to form dimers such as this compound. mdpi.commdpi.com
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is tightly controlled at the genetic level, often as a direct response to environmental threats. This regulation involves specific transcription factors that activate the biosynthetic pathway.
Role of Transcription Factors (e.g., VvMYB14, VvMYB15)
The key enzymes in the stilbene biosynthesis pathway, particularly stilbene synthase (STS) which produces resveratrol, are regulated by a class of proteins known as transcription factors. oup.comweincampus-neustadt.de In grapevine (Vitis vinifera), two R2R3-MYB type transcription factors, VvMYB14 and VvMYB15, have been identified as crucial regulators. oup.comweincampus-neustadt.deresearchgate.netuni-heidelberg.de
These transcription factors function by binding to the promoter regions of STS genes and activating their transcription. researchgate.netoup.comnih.gov Studies have shown that VvMYB14 and VvMYB15 are strongly co-expressed with STS genes under various stress conditions and during berry development. researchgate.net The ectopic expression of VvMYB15 in grapevine hairy roots led to an increase in STS gene expression and a subsequent accumulation of glycosylated stilbenes. researchgate.net This demonstrates a direct link between these transcription factors and the production of stilbene precursors necessary for this compound synthesis.
| Finding | Transcription Factors | Target Genes | Resulting Compounds | Source |
| Regulatory Control | VvMYB14, VvMYB15 | Stilbene Synthase (STS) genes (e.g., STS29, STS41) | Resveratrol (precursor to this compound), Glycosylated Stilbenes | oup.comresearchgate.netnih.gov |
| Stress Response | VvMYB14, VvMYB15 | Stilbene Synthase (STS) genes | Pterostilbene, this compound | weincampus-neustadt.de |
Response to Biotic and Abiotic Stressors (e.g., microbial attack, toxins, UV radiation)
Stilbenoids, including resveratrol and its oligomer, this compound, are classified as phytoalexins. researchgate.netnih.gov Phytoalexins are antimicrobial and antioxidant compounds synthesized by plants as a rapid defense mechanism in response to various stressors. nih.govfrontiersin.org
The biosynthesis of these compounds is significantly enhanced when the plant is under attack or in an unfavorable environment.
Biotic Stress: The primary trigger for this compound production is microbial attack. nih.gov Fungal infections, in particular, induce the accumulation of viniferins as a defense response. frontiersin.orgfrontiersin.org These compounds exhibit biological activity against a range of pathogens and are considered markers for disease resistance in plants. frontiersin.org
Abiotic Stress: Non-living environmental stressors also trigger the stilbene biosynthesis pathway. These include exposure to toxins, mechanical injury, and UV radiation. researchgate.netnih.govmdpi.comweincampus-neustadt.de For instance, δ-viniferin accumulates in grape leaves or berries following exposure to UV radiation. mdpi.com
Isolation, Purification, and Structural Elucidation Methodologies
Extraction Techniques from Plant Biomass
Viniferins are typically extracted from plant tissues rich in these polyphenolic compounds. Common plant sources include grapevine (Vitis vinifera) roots, stems, canes, leaves, and bark from various Shorea species. ccsenet.orgcabidigitallibrary.orgresearchgate.netkirj.eenih.govresearchgate.netgoogle.comfrontiersin.orgmdpi.com
Various solvents and techniques are employed for efficient extraction. Acetone has been used to extract viniferins from the stem bark of Shorea species. ccsenet.orgresearchgate.netresearchgate.net Ethanol-water mixtures are commonly utilized for the extraction of stilbenoids, including viniferin, from vine stems and shoots. kirj.eegoogle.com Methanol (B129727) is another solvent employed for extracting viniferins from grapevine leaves and roots. cabidigitallibrary.orgnih.govresearchgate.netmdpi.com
More advanced extraction methods are also being explored for improved efficiency and sustainability. Microwave-assisted extraction (MASE) using an aqueous solvent has been developed for preparing polyphenol-rich extracts containing this compound from dry vine shoot biomass. google.com Ultrasonic-assisted extraction (UAE) employing Natural Deep Eutectic Solvents (NADES) has shown promise for extracting ε-viniferin from grapevine roots. nih.gov Furthermore, viniferins can also be obtained from biological sources such as endophytic fungi isolated from Vitis plants. cabidigitallibrary.org
Chromatographic Separation and Purification Strategies
Following extraction, crude extracts containing viniferins undergo purification to isolate the target compounds from other plant metabolites. Chromatographic methods are indispensable in this stage.
General liquid-solid chromatographic techniques such as Vacuum Liquid Chromatography (VLC), Flash Chromatography (FC), Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC) are widely used for isolating pure natural products, including viniferins. researchgate.net Specific applications include the use of VLC and gravity column chromatography for purifying α-viniferin from Shorea ovalis. ccsenet.org Preparative column chromatography on a polyamide carrier has been employed for separating this compound from resveratrol (B1683913) in vine stem extracts. kirj.ee Flash column chromatography on silica (B1680970) gel is also utilized, sometimes after acetylation of the this compound to improve purification efficiency due to the presence of multiple hydroxyl groups. frontiersin.orgnih.gov
Counter-current chromatography techniques, which are based on liquid-liquid partitioning, are particularly well-suited for the effective separation of polyphenols like viniferins on a larger scale, offering high purities and yields. researchgate.net High-speed counter-current chromatography (HSCCC) and high-performance countercurrent chromatography (HPCCC) have been successfully applied for the preparative separation of ε-viniferin and δ-viniferin from grapevine roots and stems. cabidigitallibrary.orgnih.govmdpi.comjournals.ac.zaacs.org Centrifugal partition chromatography (CPC) is another counter-current method used in the isolation of this compound stereoisomers from grapevine stalks. mdpi.comnih.gov Radial chromatography has also been reported for purifying compounds from Vatica lowii extracts, which may contain stilbenoids. researchgate.net Semi-preparative and preparative HPLC are frequently used as final purification steps after initial chromatographic separations to obtain high-purity viniferins. cabidigitallibrary.orgmdpi.comacs.orgnih.govscielo.org.za
HPLC is a fundamental tool for both analytical and preparative separation and purification of viniferins. cabidigitallibrary.orgresearchgate.netkirj.eenih.govresearchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netscielo.org.za Reversed-phase HPLC is commonly used, often employing C18 columns. nih.govmdpi.com Mobile phases typically consist of mixtures of water (sometimes acidified with acetic acid or trifluoroacetic acid) and organic solvents like acetonitrile (B52724) or methanol. kirj.eefrontiersin.orgnih.govmdpi.com UV detectors are frequently used, with detection wavelengths often set around 254 nm, 280 nm, or 306 nm, depending on the specific this compound and the other compounds in the extract. kirj.eefrontiersin.orgnih.govmdpi.com HPLC is also used to assess the purity of isolated this compound samples. kirj.eenih.govscielo.org.za Ultra-high-performance liquid chromatography (UHPLC) coupled with UV or diode-array detection (DAD) is utilized for the quantification of viniferins. frontiersin.org Furthermore, UHPLC or HPLC coupled with mass spectrometry (MS) detectors, such as electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) or ESI-MS/MS, are powerful tools for the analysis and identification of viniferins in complex extracts. mdpi.commdpi.comresearchgate.net
While liquid chromatography, particularly HPLC and counter-current chromatography, are the predominant methods for this compound purification, capillary electrophoresis (CE) is an advanced separation technique that offers high resolution and efficiency. Although CE is widely used for the separation of various molecules, including proteins and peptides researchgate.netnih.gov, its application specifically for the preparative purification of viniferins is less extensively documented in the provided search results compared to chromatographic methods. Some studies mention CE in the context of analyzing stilbenes or in conjunction with spectroscopic techniques researchgate.netorscience.ru, suggesting its potential as an analytical or hyphenated technique for viniferins.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once purified, the chemical structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. researchgate.netresearchgate.net
UV spectroscopy provides information about the chromophores present in the molecule, with viniferins typically showing characteristic absorption maxima in the UV region, such as around 285 nm, 306 nm, and other wavelengths depending on the solvent and specific isomer. ccsenet.orgmdpi.comsemanticscholar.org Infrared (IR) spectroscopy can identify key functional groups like hydroxyl (-OH) and carbon-carbon double bonds (C=C), which are characteristic of polyphenols and stilbenoids. ccsenet.orgmdpi.com
NMR spectroscopy is a crucial technique for the detailed structural elucidation of viniferins, providing information about the carbon-hydrogen framework and the arrangement of atoms. cabidigitallibrary.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.comresearchgate.netcabidigitallibrary.org Both 1H-NMR and 13C-NMR spectra are routinely acquired to assign proton and carbon signals, respectively. cabidigitallibrary.orgnih.govmdpi.commdpi.comresearchgate.net Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing connectivities between atoms and determining the relative stereochemistry of the molecule. acs.orgnih.govmdpi.comresearchgate.net For instance, NOESY experiments can reveal spatial proximity between protons, aiding in the assignment of relative configurations, such as trans configurations in certain this compound isomers based on observed cross-peaks. nih.govmdpi.com Comparing experimental NMR data with reported values for known this compound isomers is a common practice for identification. researchgate.netmdpi.comresearchgate.netcabidigitallibrary.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool in the structural elucidation of viniferins, providing information about the electronic transitions within the molecule, particularly those related to conjugated systems like aromatic rings and double bonds characteristic of stilbenoids. hilarispublisher.com The UV spectra of viniferins exhibit characteristic absorption maxima (λmax) that are indicative of their chromophores. mdpi.com
For instance, the UV spectrum of trans-ε-viniferin in methanol shows λmax values at 203, 230, and 324 nm. When the solvent is changed to methanol with sodium hydroxide, the spectrum shifts, showing λmax values at 211, 244, and 347 nm. mdpi.com These shifts in the presence of a base are typical for phenolic compounds due to the deprotonation of hydroxyl groups, which extends the conjugation system and alters the electronic transitions. The UV spectrum of α-viniferin has been reported to show a λmax peak at 285 nm. mdpi.com
UV-Vis detection is often coupled with chromatographic techniques like HPLC-DAD, allowing for the detection and quantification of viniferins based on their specific UV absorption profiles. mdpi.comagriculturejournals.czoeno-one.eu Comparing the UV spectra of isolated compounds with those of known standards is a common method for tentative identification. researchgate.netagriculturejournals.cz
Here is a data table summarizing the UV-Vis data for selected this compound isomers:
| Compound | Solvent | λmax (nm) | log ε (L·mol⁻¹·cm⁻¹) | Reference |
| trans-ε-Viniferin | Methanol | 203, 230, 324 | 5.05, 4.87, 4.57 | mdpi.com |
| trans-ε-Viniferin | Methanol + NaOH | 211, 244, 347 | 5.52, 5.06, 4.84 | mdpi.com |
| α-Viniferin | Not specified (in text) | 285 | Not specified | mdpi.com |
Circular Dichroism (CD) Spectroscopy for Stereochemical Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemical configuration of chiral molecules, which is particularly relevant for viniferins due to the presence of multiple chiral centers in their complex structures. nih.govhilarispublisher.comchiralabsxl.combiu.ac.il CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by an optically active substance. biu.ac.ilwikipedia.org
While the planar structure of viniferins can be determined by techniques like NMR and MS, CD spectroscopy provides crucial information about their three-dimensional arrangement and absolute configuration. nih.govrsc.orgnih.gov The CD spectrum of a chiral molecule is characterized by positive and negative bands at specific wavelengths, and the sign and intensity of these bands are related to the molecule's stereochemistry and conformation. chiralabsxl.combiu.ac.ilspectroscopyeurope.com
For complex molecules like viniferins with multiple chiral centers and chromophores, the interpretation of CD spectra can be challenging. However, comparing the CD spectra of an isolated compound with those of known stereoisomers or using computational methods like electronic circular dichroism (ECD) calculations can aid in the determination of absolute configuration. researchgate.netchiralabsxl.comnih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Viniferin Isomers and Analogues
Total synthesis provides a versatile route to access viniferins and designed analogues, enabling systematic exploration of structure-activity relationships.
Biomimetic synthesis seeks to replicate the natural enzymatic or chemical oxidative coupling processes that lead to this compound formation in plants. This approach often involves the use of oxidants to induce the dimerization or oligomerization of resveratrol (B1683913).
Oxidative coupling of resveratrol is a key strategy in biomimetic synthesis. nih.gov Studies have shown that enzymes like horseradish peroxidase (HRP) and laccase can catalyze the oxidative coupling of stilbenes, yielding dimers such as dihydrobenzofuran-like structures, which are prevalent products. nih.gov The mechanism is believed to involve radical intermediates generated by the enzyme in the presence of an oxidant like hydrogen peroxide. nih.gov These radicals then couple to form dimers and potentially higher oligomers. nih.gov
Metal oxidants have also been successfully employed. Potassium hexacyanoferrate (III) (K₃Fe(CN)₆) in conjunction with sodium acetate (B1210297) has been reported to facilitate the oxidative coupling of resveratrol, yielding ε-viniferin along with indane dimers. mdpi.com Another method utilizes silver acetate (AgOAc) in methanol (B129727), resulting in the formation of δ-viniferin, parthenostilbenin B, and oxistilbenins A and B. oeno-one.euresearchgate.net The choice of solvent in these oxidative coupling reactions has been shown to influence the distribution and structure of the resulting products. oeno-one.eu N-iodosuccinimide (NIS) has also been investigated for promoting the oxidative coupling of resveratrol to synthesize (±)-ε-viniferin. researchgate.net
De novo synthesis involves constructing the this compound scaffold through designed synthetic sequences, offering precise control over the molecular architecture. Metal-catalyzed reactions and cyclization strategies are central to these routes.
Asymmetric synthesis is critical for obtaining enantiomerically pure this compound isomers, which is essential for understanding their specific biological roles.
While the asymmetric synthesis of viniferins is an active area of research, preliminary studies have explored enzyme-promoted asymmetric biomimetic approaches for resveratrol dimers. tandfonline.com, tandfonline.com These investigations have focused on enzyme-mediated oxidative coupling of chiral resveratrol derivatives to synthesize compounds like (+)-δ-viniferin and (+)-isoquadrangularin A, although achieving high stereocontrol remains a challenge. tandfonline.com, tandfonline.com The use of chiral auxiliaries in conjunction with oxidative coupling is one strategy being explored to induce asymmetry. tandfonline.com, tandfonline.com General principles of asymmetric synthesis, including the use of chiral catalysts and chiral pool starting materials, are relevant to the development of enantioselective routes to viniferins. academie-sciences.fr, , chiralpedia.com
Chemical Modification and Derivatization Techniques
Chemical modification allows for the generation of this compound derivatives with altered properties, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.
O-methylation involves the selective addition of methyl groups to the hydroxyl functionalities present in viniferins. This modification can significantly impact the compound's lipophilicity, metabolic fate, and interactions with biological targets. Studies have reported the synthesis of various mono- and di-O-methylated derivatives of trans-δ-viniferin. researchgate.net, nih.gov, researchgate.net Research indicates that the specific pattern of O-methylation can influence the biological activity of this compound derivatives. researchgate.net, nih.gov
Halogenation introduces halogen atoms, such as chlorine or bromine, onto the this compound scaffold. This modification can alter the electronic distribution and reactivity of the molecule, potentially affecting its biological activity. Halogenation of this compound derivatives, including trans-δ-viniferin, has been explored, leading to the formation of mono- and di-chlorinated products. researchgate.net, nih.gov, researchgate.net, researchgate.net The position and nature of the introduced halogen atoms have been shown to play a role in the biological activity of the halogenated this compound derivatives. researchgate.net, nih.gov
Acetylation
Acetylation is a derivatization strategy employed in the synthesis and purification of viniferins. For instance, in the chemical synthesis of (±)-ε-viniferin, an impure product obtained from oxidative dimerization can be acetylated to yield penta-acetylated (±)-ε-viniferin (SVF-5Ac). foodb.ca This acetylated form is more readily purified using techniques such as flash column chromatography. foodb.ca Subsequent deacetylation of the purified acetylated product can then yield the desired this compound compound without the need for further chromatographic purification, often with good yields. foodb.ca
Dimerization and Oligomerization of Stilbene (B7821643) Monomers
Viniferins are classified as oligostilbenes, formed by the oxidative condensation of resveratrol monomers. This process in nature is hypothesized to occur via the formation of phenoxyl radical intermediates. Dimerization typically proceeds through specific region-isomeric coupling modes. For example, ε-viniferin is a dimer resulting from 8-10' coupling, while δ-viniferin is a dimer formed by 3-8' coupling. Higher-order oligomers, such as α-viniferin (a trimer), can be formed through further oxidative coupling reactions involving resveratrol or this compound dimers, or via intermolecular Friedel-Crafts reactions. Chemical synthesis methods often aim to mimic these natural oxidative coupling pathways to produce this compound isomers.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of viniferins relates to their biological activities and for guiding the design of more potent analogs.
Structure-Activity Relationship (SAR) Studies
Impact of Stereochemistry on Activity
The presence of stereochemical centers in this compound molecules significantly impacts their biological activities. For instance, ε-viniferin possesses two stereochemical centers, leading to the possibility of four different stereoisomers, including (±)-trans-ε-viniferin and (±)-cis-ε-viniferin. The stereochemical configuration of viniferins can vary depending on the plant source, with different plant families exhibiting stereospecific biosynthetic pathways that produce specific enantiomers, such as the (+)-isomer of ε-viniferin in Vitaceous plants. Research on the inhibition of pancreatic α-amylase by viniferins demonstrated that racemic mixtures of this compound isomers were more effective inhibitors than their corresponding isolated pure enantiomers at equivalent total concentrations, suggesting cooperative effects related to stereochemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is utilized to build mathematical models that correlate the structural and physicochemical properties of viniferins with their biological activities. An atomic 3D-QSAR study based on pharmacophore modeling of resveratrol derivatives, including viniferins, was developed to elucidate the three-dimensional structural features responsible for inhibiting COX-2. This model, which showed good predictive power, highlighted the importance of features such as hydrogen bond acceptors, aromatic rings, electron-withdrawing groups, and hydrophobic characteristics for COX-2 inhibitory activity. QSAR modeling can aid in predicting the target properties of potential drug candidates and screening chemical databases. Computational investigations using techniques like Density Functional Theory (DFT) can also provide insights into the relationship between structure and activity, for example, by evaluating the influence of non-covalent complexation on the antioxidant activity of ε-viniferin based on its electronic structure and properties.
Molecular and Cellular Pharmacology: Mechanistic Investigations in Vitro and Animal Models
Antioxidant Mechanisms
Viniferin, a stilbenoid found in grapevines, exhibits significant antioxidant properties through various molecular mechanisms. These mechanisms involve both the direct neutralization of harmful reactive oxygen species and the enhancement of the body's own antioxidant defense systems.
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound has demonstrated the ability to directly scavenge a range of reactive oxygen species (ROS). This activity is largely attributed to its chemical structure, which allows it to donate a hydrogen atom to neutralize free radicals. mdpi.compreprints.org Studies have shown that this compound can effectively scavenge superoxide, hydroxyl, and galvinoxyl free radicals. nih.gov The antioxidant capacity of different this compound isomers, such as δ-viniferin and ε-viniferin, has been examined, revealing that their effectiveness can be influenced by their specific molecular configurations. researchgate.net For instance, ε-viniferin has been identified as a potent radical scavenging agent. researchgate.net
The primary mechanisms for this direct scavenging activity are believed to be hydrogen atom transfer (HAT) and radical adduct formation (RAF). researchgate.net The HAT mechanism involves the donation of a hydrogen atom from the this compound molecule to a free radical, thereby stabilizing it. The RAF mechanism involves the formation of a new, stable adduct between this compound and the radical species. researchgate.net The specific site of these interactions on the this compound molecule, such as the >C7=C8< double bond and various hydroxyl groups, plays a crucial role in its scavenging efficiency. researchgate.net
In comparative studies, ε-viniferin has shown a dose-dependent capacity to scavenge nitric oxide (NO) radicals, with a notable IC50 value. mdpi.compreprints.org This direct interaction with ROS helps to mitigate oxidative stress, which is implicated in a variety of cellular damage and pathological conditions.
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Glutathione (B108866) Peroxidase)
Beyond its direct radical-scavenging effects, this compound also exerts its antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including catalase (CAT) and glutathione peroxidase (GPx), are critical components of the cellular defense system against oxidative stress. mdpi-res.comxiahepublishing.com
This modulation of endogenous antioxidant systems represents an indirect but powerful mechanism by which this compound helps to maintain redox homeostasis and protect cells from oxidative damage. The ability to upregulate the production of enzymes like catalase and glutathione peroxidase contributes to the sustained detoxification of ROS, complementing its direct scavenging activities. nih.govxiahepublishing.com
Anti-inflammatory Mechanisms
This compound has been shown to possess significant anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory molecules and the modulation of key intracellular signaling pathways.
Inhibition of Pro-inflammatory Mediator Production (e.g., TNFα, IL-6, PGE2)
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of various pro-inflammatory mediators. Studies have demonstrated that different forms of this compound can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). mdpi.commdpi.comresearchgate.net
For example, trans-ε-viniferin has been reported to decrease the levels of TNF-α and IL-6. mdpi.com Similarly, α-viniferin has been shown to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated cells. mdpi.com The inhibitory effect of α-viniferin on the release of these pro-inflammatory molecules provides strong evidence for its anti-inflammatory potential. chiro.org This reduction in inflammatory mediators can help to alleviate the inflammatory responses associated with various pathological conditions. mdpi.comresearchgate.net
Modulation of Key Signaling Pathways (e.g., NFκB, p38/ERK MAPK pathway)
The anti-inflammatory effects of this compound are also attributed to its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways, including the p38 and extracellular signal-regulated kinase (ERK) subfamilies, are central to the production of pro-inflammatory cytokines and enzymes. researchgate.netmdpi.com
Research has shown that this compound can interfere with these pathways. For instance, α-viniferin has been found to inhibit the activation of NF-κB, a key transcription factor for many pro-inflammatory genes. mdpi.com Furthermore, r2-viniferin has been observed to inhibit the p38/ERK MAPK signaling pathway, which in turn can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com By targeting these upstream signaling molecules, this compound can effectively downregulate the entire inflammatory cascade. nih.govnih.gov
The modulation of these pathways is a critical mechanism underlying this compound's anti-inflammatory activity, providing a basis for its potential therapeutic applications in inflammatory diseases. frontiersin.orgnih.gov
Antiproliferative and Apoptotic Mechanisms in Cellular Models
This compound has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell models. These actions are crucial for its potential as an anticancer agent.
Studies have shown that ε-viniferin can inhibit the proliferation of several cancer cell lines, including osteosarcoma and non-small cell lung cancer cells. nih.gov It has also been found to induce apoptosis, or programmed cell death, in these cells. The combination of ε-viniferin with other agents, such as cisplatin (B142131), has been shown to enhance apoptotic effects in glioma cells. anadolu.edu.tr
The pro-apoptotic activity of this compound is mediated through the modulation of key proteins involved in the apoptotic cascade. For instance, α-viniferin has been observed to increase the expression of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, both of which are hallmarks of apoptosis. nih.gov It also affects the expression of proteins that regulate the cell cycle and cell survival, such as phospho-protein kinase B (p-AKT) and phospho-c-Jun-N-terminal kinase 1/2 (p-JNK1/2). nih.gov
Furthermore, this compound's ability to induce apoptosis is linked to its impact on the Bcl-2 family of proteins, which are critical regulators of apoptosis. It can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, thereby tipping the balance towards cell death. chiro.org The induction of apoptosis by this compound is often dose-dependent, with higher concentrations being required to trigger significant ultrastructural damage in some cancer cell lines. mdpi.com
The antiproliferative and apoptotic effects of this compound have also been observed in chronic B lymphocytic leukemia cells, where it was shown to be more potent than its precursor, resveratrol (B1683913), in some instances. tandfonline.com These findings highlight the potential of this compound as a promising natural compound for cancer therapy.
Induction of Cell Cycle Arrest (e.g., G1, G2/M, S phase)
This compound has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism in its antiproliferative effects. Studies have shown that different forms of this compound can induce cell cycle arrest at various phases, including G1, G2/M, and S phases, depending on the cell type and the specific this compound isomer.
For instance, R2-viniferin has been observed to arrest the cell cycle at the G2/M phase in human hepatocellular carcinoma (HCC) cells. researchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation. The mechanism underlying this G2/M arrest is linked to the compound's ability to increase intracellular reactive oxygen species (ROS). researchgate.net
Similarly, other stilbenes, the class of compounds to which this compound belongs, have been reported to cause cell cycle arrest in the G2/M phase in human hepatocellular carcinoma cells. researchgate.net In breast cancer cell lines, microtubule destabilizers have been shown to induce arrest in both the G1 and G2 phases, suggesting that this compound may also perturb interphase cellular processes. nih.gov
Furthermore, research on various polyphenols indicates that they can induce cell cycle arrest at either the G1 or G2/M phase. mdpi.com Some studies have specifically highlighted the G1 phase as a target. For example, vincristine, another microtubule-targeting agent, can induce cell death directly in the G1 phase of primary acute lymphoblastic leukemia (ALL) cells. nih.gov This is significant as the majority of these leukemia cells are in the G1 phase. nih.gov The ability to target cells in this phase suggests a potential for this compound to be effective against cancers with a large G1 population.
The induction of cell cycle arrest is a critical component of this compound's anticancer activity, preventing the uncontrolled proliferation that is a hallmark of cancer.
Regulation of Apoptosis-Associated Enzymes (e.g., Caspase-3, Bax/Bcl-2 ratio)
This compound actively promotes programmed cell death, or apoptosis, in cancer cells by modulating the activity of key enzymes and proteins involved in this process. A central mechanism is its influence on the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.
Studies have shown that R2-viniferin can upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2 in human hepatocellular carcinoma cells. researchgate.net This shift in the balance between these two proteins leads to an increased Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis. researchgate.netoatext.comnih.gov A higher Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. researchgate.net
Specifically, the Bax/Bcl-2 ratio has been shown to increase in a dose-dependent manner with R2-viniferin treatment. researchgate.net This increased ratio is a strong indicator of the cell's commitment to undergo apoptosis. researchgate.netnih.gov
Furthermore, this compound treatment has been linked to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.netdiclemedj.org The activation of caspase-3 is a downstream event following the increase in the Bax/Bcl-2 ratio and the release of mitochondrial contents. researchgate.netoatext.com For example, R2-viniferin has been observed to increase caspase-3 activity in human hepatocellular carcinoma cells. researchgate.net Similarly, ε-viniferin, alone or in combination with vincristine, has been shown to increase caspase-3 activation in HepG2 cells. diclemedj.org
The process of apoptosis is a fundamental mechanism for eliminating damaged or cancerous cells, and this compound's ability to modulate key players like the Bax/Bcl-2 ratio and caspase-3 underscores its potential as an anticancer agent. diclemedj.org
Modulation of Key Signaling Pathways (e.g., PI3K/Akt/mTOR/P70S6K, AMPK-mediated autophagy)
This compound exerts its cellular effects by modulating critical signaling pathways that govern cell growth, survival, and metabolism. Notably, it has been shown to influence the PI3K/Akt/mTOR/P70S6K and AMPK-mediated autophagy pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is often hyperactivated in cancer. mdpi.com this compound has been shown to inhibit this pathway. For instance, α-viniferin has been found to inactivate the VEGFR-2/p70 ribosomal S6 kinase (p70S6K) signaling pathway, a downstream effector of the PI3K/Akt/mTOR cascade. nih.govmdpi.com This inactivation contributes to the anti-angiogenic effects of α-viniferin. nih.govmdpi.com The p70S6K is known to be activated by both the B-Raf/ERK and PI3K signaling pathways. nih.gov By inhibiting this pathway, this compound can suppress protein synthesis and cell growth.
In addition to inhibiting pro-survival pathways, this compound can also induce autophagy, a cellular process of self-digestion that can lead to cell death under certain conditions. nih.gov α-Viniferin has been shown to induce cancer cell apoptosis through the AMP-activated protein kinase (AMPK)-mediated activation of autophagy. nih.gov AMPK is a key energy sensor in cells that can trigger autophagy in response to metabolic stress. frontiersin.org this compound's activation of AMPK leads to the inhibition of the mTOR signaling pathway, a negative regulator of autophagy. mdpi.comnih.gov
Specifically, trans-(-)-ε-viniferin has been demonstrated to activate AMPK. capes.gov.br This activation of AMPK by this compound can enhance mitochondrial biogenesis and protect cells from mutant Huntingtin-induced toxicity. capes.gov.br Furthermore, ε-viniferin has been shown to promote mitochondrial autophagy by upregulating SIRT3-mediated FoxO3 deacetylation, thereby mitigating mitochondrial dysfunction. nih.gov
The dual ability of this compound to inhibit the pro-growth PI3K/Akt/mTOR pathway and to induce AMPK-mediated autophagy highlights its multifaceted approach to controlling cancer cell proliferation and survival. mdpi.comnih.gov
Table 1: Effects of this compound on Key Signaling Pathways
| This compound Isomer | Signaling Pathway | Effect | Cellular Outcome | Reference |
|---|---|---|---|---|
| α-Viniferin | VEGFR-2/p70S6K | Inactivation | Anti-angiogenesis | nih.govmdpi.com |
| α-Viniferin | AMPK-mediated autophagy | Activation | Apoptosis | nih.gov |
| trans-(-)-ε-Viniferin | AMPK | Activation | Enhanced mitochondrial biogenesis, neuroprotection | capes.gov.br |
| ε-Viniferin | SIRT3-mediated FoxO3 deacetylation | Upregulation | Mitochondrial autophagy, reduced mitochondrial dysfunction | nih.gov |
Downregulation of Oncoproteins (e.g., BCR-ABL)
This compound has been investigated for its potential to target specific oncoproteins that drive the growth and survival of cancer cells. One such oncoprotein is BCR-ABL, a fusion protein that is the hallmark of chronic myelogenous leukemia (CML). nih.gov The BCR-ABL protein possesses constitutively active tyrosine kinase activity, which leads to the activation of multiple downstream signaling pathways, promoting cell proliferation and inhibiting apoptosis. atlasgeneticsoncology.orgfrontiersin.org
While direct studies on the effect of this compound on BCR-ABL are limited, the known mechanisms of this compound and the regulation of BCR-ABL suggest potential interactions. The degradation of the BCR-ABL protein can be mediated through the autophagy-lysosome pathway. jcancer.org Given that α-viniferin can induce autophagy, it is plausible that it could contribute to the degradation of BCR-ABL. nih.govjcancer.org
The BCR-ABL oncoprotein is known to activate several signaling pathways, including the PI3K/Akt pathway, which is involved in its anti-apoptotic activity. atlasgeneticsoncology.org As this compound has been shown to modulate the PI3K/Akt/mTOR pathway, this provides another potential avenue through which it could counteract the effects of BCR-ABL. mdpi.comnih.gov
Furthermore, the expression of the p210 BCR-ABL fusion protein has been shown to lead to the downregulation of the BRCA1 protein, which is involved in maintaining genome integrity. nih.gov This effect requires the tyrosine kinase activity of BCR-ABL. nih.gov By potentially inhibiting pathways downstream of BCR-ABL, this compound could indirectly influence the cellular environment shaped by this oncoprotein.
Although more direct research is needed, the known molecular targets of this compound align with pathways that are critical for the function and stability of oncoproteins like BCR-ABL.
Anti-angiogenic Mechanisms
Inhibition of Endothelial Cell Proliferation, Migration, Adhesion, and Microvessel Outgrowth (in vitro, ex vivo)
This compound has demonstrated significant anti-angiogenic properties by directly targeting the key cellular processes involved in the formation of new blood vessels. Angiogenesis is a critical process for tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy.
In in vitro studies, α-viniferin has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). nih.govmdpi.com This inhibition is mediated, at least in part, through the hypophosphorylation of the retinoblastoma protein. mdpi.com The proliferation of endothelial cells is a fundamental step in angiogenesis, and its suppression by this compound directly impedes the formation of new vascular networks. plos.org
Beyond proliferation, this compound also affects other crucial aspects of endothelial cell behavior. α-Viniferin has been found to suppress the migration, invasion, and adhesion of HUVECs. nih.govmdpi.com Endothelial cell migration is essential for the sprouting of new vessels from existing ones, while adhesion is necessary for the cells to attach to the extracellular matrix and form stable new capillaries. nih.govnih.gov The ability of this compound to inhibit these processes further underscores its anti-angiogenic potential.
The anti-angiogenic effects of this compound have also been confirmed in ex vivo models. α-Viniferin has been observed to inhibit microvessel outgrowth in aortic ring assays. nih.govmdpi.com This ex vivo model provides a more complex tissue environment and reinforces the findings from in vitro cell culture experiments. pensoft.net
The multifaceted inhibition of endothelial cell proliferation, migration, adhesion, and microvessel formation by this compound highlights its robust anti-angiogenic activity. nih.govmdpi.com
Downregulation of Angiogenic Regulators (e.g., VEGFR-2, MMP-2, cell cycle-related proteins)
The anti-angiogenic effects of this compound are underpinned by its ability to modulate the expression and activity of key molecular regulators of angiogenesis. One of the most critical of these is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
α-Viniferin has been shown to downregulate VEGFR-2, a primary receptor for VEGF-A that mediates the pro-angiogenic signals for endothelial cell proliferation, migration, and survival. nih.govmdpi.com By reducing the levels of VEGFR-2, this compound can effectively block the downstream signaling cascades initiated by VEGF. bmbreports.org This includes the inactivation of the VEGFR-2/p70 ribosomal S6 kinase signaling pathway, which is involved in modulating endothelial cell responses. nih.govmdpi.com
In addition to targeting VEGFR-2, α-viniferin also downregulates matrix metalloproteinase-2 (MMP-2). nih.govmdpi.com MMPs are a family of enzymes responsible for degrading the extracellular matrix, a crucial step that allows endothelial cells to migrate and invade the surrounding tissue to form new blood vessels. plos.orgnih.gov The inhibition of MMP-2 by this compound further contributes to its anti-migratory and anti-invasive effects on endothelial cells.
Furthermore, the anti-angiogenic activity of α-viniferin is also mediated through the downregulation of cell cycle-related proteins. nih.govmdpi.com By controlling the expression of these proteins, this compound can induce cell cycle arrest in endothelial cells, thereby inhibiting their proliferation.
The concerted downregulation of key angiogenic regulators like VEGFR-2, MMP-2, and cell cycle-related proteins demonstrates the comprehensive molecular mechanism by which this compound exerts its potent anti-angiogenic effects. nih.govmdpi.com
Table 2: Anti-angiogenic Mechanisms of this compound
| Mechanism | Effect of this compound | Key Molecular Targets | Reference |
|---|---|---|---|
| Inhibition of Endothelial Cell Functions | - Inhibition of proliferation
| - Retinoblastoma protein (hypophosphorylation) | nih.govmdpi.com |
| Downregulation of Angiogenic Regulators | - Decreased expression of VEGFR-2
| - VEGFR-2
| nih.govmdpi.com |
Inactivation of VEGFR-2/p70S6K Signaling Pathway
α-Viniferin has been shown to modulate angiogenesis, the formation of new blood vessels, by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. nih.gov Research indicates that α-viniferin can suppress various mitogen-induced responses in human umbilical vein endothelial cells (HUVECs), including proliferation, adhesion, migration, and invasion. nih.gov This inhibitory effect is associated with the downregulation of VEGFR-2. nih.gov
Furthermore, the inactivation of the VEGFR-2/p70 ribosomal S6 kinase (p70S6K) signaling pathway is a key mechanism in the anti-angiogenic action of α-viniferin. nih.gov By blocking this pathway, α-viniferin effectively hinders the cellular processes essential for the formation of new microvessels. nih.gov These findings from in vitro and ex vivo aortic ring sprouting models highlight the potential of α-viniferin in regulating angiogenesis. nih.gov
Neurobiological Mechanisms
Protection Against Neurotoxicity in Animal and Cellular Models
This compound has demonstrated significant neuroprotective effects in various experimental models of neurodegenerative diseases, including those for Parkinson's and Huntington's disease.
In cellular models of Parkinson's disease, ε-viniferin has shown the ability to protect against neurotoxicity induced by toxins like rotenone (B1679576) and 6-hydroxydopamine (6-OHDA). nih.govmdpi.com Studies using SH-SY5Y neuroblastoma cells exposed to rotenone revealed that ε-viniferin treatment can improve cell viability, reduce the production of reactive oxygen species (ROS), and alleviate mitochondrial depolarization. nih.gov Similarly, in a PC12 cell model of Parkinson's, trans-ε-viniferin protected dopaminergic cells from 6-OHDA-induced cytotoxicity and apoptosis. mdpi.com Furthermore, in a co-culture system, ε-viniferin reduced neuronal cytotoxicity induced by activated microglia, indicating its anti-inflammatory properties are also at play. mdpi.com Other forms of this compound, such as vitisin A and trans-vitisin B, have also shown promise in mitigating oxidative stress in cellular models of Parkinson's disease. mdpi.com α-Viniferin has been observed to attenuate motor deficits in a mouse model of Parkinson's disease. researchgate.net
In the context of Huntington's disease, trans-(-)-ε-viniferin has been found to protect cells from the toxicity of the mutant huntingtin (Htt) protein. nih.govcapes.gov.br It achieves this by preserving mitochondrial membrane potential and reducing levels of reactive oxygen species. nih.gov Research in various Huntington's disease cell models, including immortalized striatal precursor cells, has consistently shown the neuroprotective capabilities of this compound. researchgate.netmdpi.com
Activation of SIRT3/FOXO3 Pathway and SIRT3/LKB1/AMPK Pathway
A crucial aspect of ε-viniferin's neuroprotective mechanism involves the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. In a rotenone-induced cell model of Parkinson's disease, ε-viniferin treatment upregulated SIRT3 expression. nih.gov This increase in SIRT3 promoted the deacetylation and nuclear localization of Forkhead box O3 (FOXO3), a transcription factor involved in stress resistance and longevity. nih.govspandidos-publications.com The activation of this SIRT3/FOXO3 pathway is instrumental in maintaining mitochondrial homeostasis, reducing oxidative stress, and inhibiting apoptosis in neuronal cells. nih.govfrontiersin.org
In models of Huntington's disease, trans-(-)-ε-viniferin has been shown to counteract the mutant Htt-induced decrease in SIRT3 levels. nih.gov The neuroprotective action of this compound in this context is mediated through the activation of the SIRT3/LKB1/AMP-activated protein kinase (AMPK) pathway. nih.govaginganddisease.org SIRT3 deacetylates and activates LKB1, which in turn activates AMPK. nih.govresearchgate.net This signaling cascade promotes mitochondrial biogenesis and maintains energy balance, thereby protecting cells from mutant Htt-induced damage. aginganddisease.orgnih.gov Knockdown of SIRT3 has been shown to abolish the neuroprotective effects of this compound, confirming the central role of this pathway. nih.govresearchgate.net
Modulation of Monoamine Neurotransmitter Systems
(-)-Trans-epsilon-viniferin has been identified as an inhibitor of monoamine neurotransmitter uptake. nih.gov Specifically, it has been shown to inhibit the uptake of noradrenaline and 5-hydroxytryptamine (5-HT, or serotonin) in synaptosomes isolated from rat brain. nih.govresearchgate.netcapes.gov.br The inhibition was found to be slightly more selective for noradrenaline over 5-HT. nih.govcapes.gov.br This action increases the availability of these neurotransmitters in the synaptic cleft, a mechanism often targeted by antidepressant medications. nih.govmhmedical.com
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
In addition to inhibiting neurotransmitter reuptake, (-)-trans-epsilon-viniferin also acts as an inhibitor of monoamine oxidase (MAO) enzymes. nih.gov MAOs are responsible for the breakdown of monoamine neurotransmitters. wikipedia.org Studies have shown that ε-viniferin can inhibit both MAO-A and MAO-B isoforms, with a slight but significant selectivity towards MAO-B. nih.govcapes.gov.br The inhibition of MAO-A reduces the breakdown of serotonin (B10506) and norepinephrine, while MAO-B inhibition primarily affects dopamine (B1211576) breakdown. wikipedia.orgfrontiersin.org This dual action of inhibiting both neurotransmitter uptake and degradation suggests that ε-viniferin could serve as a template for developing new therapeutic agents for conditions like major depression. nih.govcapes.gov.br α-Viniferin has also been shown to inhibit monoamine oxidase. researchgate.net
Acetylcholinesterase (AChE) Inhibition
Certain forms of this compound have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). (+)-α-Viniferin, in particular, has been shown to be a specific, reversible, and non-competitive inhibitor of AChE. mdpi.comnih.gov In one study, (+)-α-viniferin exhibited a half-maximal inhibitory concentration (IC50) of 2.0 µM. nih.govresearchgate.net Another form, γ-viniferin, has also been noted for its AChE inhibitory activity. google.com By inhibiting AChE, these this compound compounds increase the levels of acetylcholine in the brain, a primary strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.comresearchgate.net
Interactive Data Tables
Table 1: Neuroprotective Effects of this compound in Cellular Models
| Cell Model | Neurotoxin | This compound Type | Observed Effects | Reference(s) |
|---|---|---|---|---|
| SH-SY5Y | Rotenone | ε-viniferin | Increased cell viability, decreased ROS, reduced mitochondrial depolarization | nih.gov |
| PC12 | 6-OHDA | trans-ε-viniferin | Protection from cytotoxicity and apoptosis | mdpi.com |
| Neuro-2a | MPP+, PQ, 6-OHDA, Rotenone | Vitisin A, trans-vitisin B | Enhanced cell viability, reduced mitochondrial ROS | mdpi.com |
Table 2: this compound's Effect on Enzyme Inhibition
| Enzyme | This compound Type | Type of Inhibition | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | (+)-α-viniferin | Specific, reversible, non-competitive | 2.0 µM | nih.govresearchgate.net |
| Monoamine Oxidase-A (MAO-A) | (-)-trans-ε-viniferin | --- | --- | nih.govcapes.gov.br |
Modulation of Alpha-Secretase ADAM10 Gene Expression
Research has identified alpha-viniferin (B15508) as a bioactive constituent capable of influencing the expression of the alpha-secretase ADAM10 gene. nih.gov ADAM10 is a critical enzyme in the non-amyloidogenic pathway of amyloid precursor protein (APP) processing. mdpi.comub.edu By cleaving APP within the amyloid-beta peptide region, ADAM10 prevents the formation of toxic amyloid-beta peptides and simultaneously produces a neuroprotective soluble fragment known as sAPPα. ub.edumdpi.comchiro.org
A study focusing on the extract of Caragana sinica identified alpha-viniferin as one of its biologically active components responsible for inducing ADAM10 gene expression. nih.govmdpi.com This finding suggests that alpha-viniferin could be a valuable compound for therapeutic strategies aimed at treating Alzheimer's disease by enhancing the activity of ADAM10. nih.govmdpi.com The upregulation of ADAM10 is considered a promising approach for mitigating the neurodegenerative processes associated with Alzheimer's disease. chiro.org
Anti-obesity and Anti-adipogenesis Mechanisms (in vitro and animal models)
Suppression of Lipid Accumulation in Adipocytes (e.g., 3T3-L1 cells)
In vitro studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have demonstrated the potent ability of ε-viniferin to suppress lipid accumulation. jst.go.jpmdpi.com When these preadipocytes are induced to differentiate into mature adipocytes, treatment with ε-viniferin leads to a significant reduction in intracellular lipid and triglyceride content. jst.go.jpnih.gov
One study compared the effects of ε-viniferin and its monomer, resveratrol, on 3T3-L1 cell differentiation. The results indicated that ε-viniferin was more effective at inhibiting intracellular lipid accumulation than resveratrol. jst.go.jp This suppression of lipid storage is a key indicator of the anti-adipogenic potential of the compound. nih.govmdpi.com
Modulation of Adipogenesis Marker Gene Expression (e.g., PPAR gamma)
The anti-adipogenic effects of ε-viniferin are further substantiated by its ability to modulate the expression of key genes involved in adipocyte differentiation. mdpi.com Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis, controlling the expression of numerous genes required for the formation and function of fat cells. frontiersin.orgnih.gov
Studies have shown that ε-viniferin treatment significantly suppresses the expression of the adipogenesis marker gene, PPARγ. jst.go.jpmdpi.com In addition to downregulating PPARγ, ε-viniferin has also been found to reduce the expression of other lipogenic proteins such as fatty acid synthase (FAS). jst.go.jp Conversely, it increases the expression of adipose triglyceride lipase (B570770) (ATGL), an enzyme involved in the breakdown of stored fats. jst.go.jp This coordinated regulation of adipogenic and lipolytic genes underscores the compound's robust anti-adipogenesis activity. jst.go.jpresearchgate.net
Effects on Insulin (B600854) and Leptin Levels in Animal Models
Animal studies have provided in vivo evidence for the anti-obesity effects of ε-viniferin. In a study involving mice on a high-fat diet, treatment with ε-viniferin resulted in reduced body weight and lower levels of liver triglycerides compared to the control group. mdpi.com
Crucially, this study also reported significant improvements in plasma insulin and leptin levels. mdpi.com Leptin is a hormone primarily produced by adipose tissue that plays a central role in regulating energy balance by inhibiting hunger. nih.govendocrine.org Dysregulation of insulin and leptin signaling is a hallmark of obesity and related metabolic disorders. mdpi.comhelmholtz-munich.de The ability of ε-viniferin to positively influence these hormone levels in animal models further supports its potential as a therapeutic agent for obesity. mdpi.com
Antidiabetic Mechanisms (in vitro)
Inhibition of Sodium-Glucose Co-transporters (SGLT1, SGLT2)
Emerging research has highlighted the potential of ε-viniferin as an inhibitor of sodium-glucose co-transporters (SGLTs). SGLT1 and SGLT2 are proteins responsible for glucose reabsorption in the intestine and kidneys, respectively. solvobiotech.comnih.gov Inhibition of these transporters is a recognized therapeutic strategy for managing type 2 diabetes. solvobiotech.com
Screening of a bioactive compound library identified (+)-ε-viniferin as an inhibitor of both SGLT1 and SGLT2. nih.govnih.gov Further investigation determined the half-maximal inhibitory concentration (IC50) values for (+)-ε-viniferin to be 58 ± 18 μmol/L for SGLT1 and 110 μmol/L for SGLT2. nih.govresearchgate.net This inhibitory action on SGLT1 and SGLT2 suggests a direct mechanism by which ε-viniferin could exert antidiabetic effects by reducing glucose uptake from the diet and promoting its excretion. solvobiotech.comnih.gov
Antimicrobial Mechanisms (in vitro)
This compound and its derivatives have shown significant antibacterial activity against several Gram-positive pathogens.
Staphylococcus aureus : α-Viniferin has demonstrated excellent efficacy against Staphylococcus species, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.gov In vitro studies determined a minimum inhibitory concentration (MIC₅₀) of 7.8 μg/mL for α-viniferin against S. aureus. nih.govfrontiersin.orgacs.org Another variant, ε-viniferin, was also capable of inhibiting MRSA strains, though at a higher MIC value of 400 μg/mL. researchgate.net Furthermore, a simplified synthetic analogue of dehydro-δ-viniferin showed potent activity with a MIC of 4 µg/mL against S. aureus. nih.gov
Listeria monocytogenes : Derivatives of this compound have proven to be potent agents against Listeria monocytogenes. Dehydro-δ-viniferin exhibited a MIC of 2 μg/mL and a minimal bactericidal concentration (MBC) of 16 μg/mL. mdpi.com In contrast, dehydro-ε-viniferin showed a higher MIC of 16 μg/mL. mdpi.comnih.govfrontiersin.org The primary mechanism of action against L. monocytogenes is the disruption of the cytoplasmic membrane. scilit.com This leads to significant membrane depolarization, loss of integrity, and observable leakage of intracellular contents. scilit.comnih.gov
Streptococcus pneumoniae : (±)-ε-Viniferin is effective against Streptococcus pneumoniae, including antibiotic-resistant serotypes, with a MIC of 20 µM. The antibacterial mechanism involves the disruption of the bacterial cell membrane's integrity. This leads to an alteration in cell permeability, ultimately resulting in bacterial cell death. Time-kill experiments showed that at twice its MIC, ε-viniferin significantly reduced the bacterial count after 24 hours. It is also effective at eradicating pre-established pneumococcal biofilms by killing the bacteria within them.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Gram-positive Bacteria
| Compound | Bacterium | MIC |
|---|---|---|
| α-Viniferin | Staphylococcus aureus | 7.8 μg/mL (MIC₅₀) |
| ε-Viniferin | Methicillin-Resistant S. aureus (MRSA) | 400 μg/mL |
| Dehydro-δ-viniferin analogue | Staphylococcus aureus | 4 µg/mL |
| Dehydro-δ-viniferin | Listeria monocytogenes | 2 μg/mL |
| Dehydro-ε-viniferin | Listeria monocytogenes | 16 μg/mL |
| (±)-ε-Viniferin | Streptococcus pneumoniae | 20 µM |
The antifungal properties of this compound appear to be complex and may depend on the specific derivative and the fungal species. Studies investigating purified, natural oligomers of resveratrol, such as trans-ε-viniferin, found them to be inactive against Candida albicans. However, other research has shown that crude extracts from grapevine canes, which contain ε-viniferin among other stilbenes, were effective antifungal agents. One such extract demonstrated a minimum inhibitory concentration required to inhibit 80% of cell growth (MIC₈₀) of 5 mg/L against C. albicans and 30 mg/L against C. parapsilosis. Additionally, ε-viniferin has been noted to exhibit low levels of antifungal activity against the plant pathogen Botrytis cinerea. These findings suggest that while purified ε-viniferin may have limited activity on its own, it could contribute to a synergistic antifungal effect when present with other compounds in extracts.
The antiviral potential of this compound derivatives has been explored through computational studies, particularly in the context of SARS-CoV-2. The viral main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drugs. In a large-scale screening study of approximately 7,100 compounds, δ-viniferin was identified as a top candidate for its potential binding affinity to the SARS-CoV-2 Mpro. Further in silico analyses have suggested that trans-δ-viniferin and trans-ε-viniferin are promising as potential dual inhibitors of critical SARS-CoV-2 proteins. frontiersin.org
Another essential enzyme in many RNA viruses is the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. Inhibition of RdRp is a key mechanism for several clinically used antiviral drugs. nih.gov While specific studies detailing the direct inhibition of RdRp by this compound are not prevalent, its potential interaction with key viral enzymes like Mpro suggests a plausible avenue for antiviral activity that warrants further experimental investigation.
Antifungal Activity
Enzyme and Receptor Modulation Studies
This compound derivatives have been shown to be significant inhibitors of various human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies using pooled human liver microsomes (HLMs) revealed that α-viniferin is a strong inhibitor of seven out of nine major CYP isoforms tested, with CYP2A6 and CYP2E1 being the exceptions.
The inhibition is particularly potent against CYP2C19 and CYP3A4. α-Viniferin inhibits CYP2C19-mediated hydroxylation with a half-maximal inhibitory concentration (IC₅₀) of 0.93 μM and inhibits CYP3A4-catalyzed hydroxylation with an IC₅₀ of 1.2 μM. The mechanism of inhibition for both CYP2C19 and CYP3A4 by α-viniferin was determined to be a mixed-mode of competitive and non-competitive inhibition.
Similarly, ε-viniferin, a resveratrol dimer, displays potent inhibitory effects across a range of CYP activities, with inhibition constant (Ki) values reported to be in the range of 0.5-20 μM. It has been shown to inhibit CYP1A1, CYP1A2, CYP1B1, CYP2B6, and CYP3A4. Notably, the inhibitory activity of ε-viniferin towards CYP1A1 and CYP1A2 is higher than that of its monomer, resveratrol.
Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound Derivatives
| Compound | CYP Isoform | Inhibitory Value (IC₅₀ / Kᵢ) | Inhibition Mode |
|---|---|---|---|
| α-Viniferin | CYP1A2 | Strong Inhibition (Value not specified) | - |
| α-Viniferin | CYP1B1 | Strong Inhibition (Value not specified) | - |
| α-Viniferin | CYP2B6 | Strong Inhibition (Value not specified) | - |
| α-Viniferin | CYP2C19 | IC₅₀ = 0.93 μM | Mixed |
| α-Viniferin | CYP3A4 | IC₅₀ = 1.2 μM | Mixed |
| ε-Viniferin | CYP1A1 | Higher than resveratrol | - |
| ε-Viniferin | CYP1A2 | Higher than resveratrol | - |
| ε-Viniferin | Multiple CYPs | Kᵢ = 0.5-20 μM | - |
Other Enzyme Targets and Receptor Interactions
This compound isomers have been the subject of numerous mechanistic investigations to elucidate their interactions with various enzymes and cellular receptors beyond the primary targets detailed previously. These studies, conducted in vitro and in animal models, reveal a broad spectrum of molecular interactions that contribute to the compound's diverse pharmacological profile.
Enzyme Inhibition
This compound has demonstrated significant inhibitory activity against a range of enzymes involved in critical metabolic and signaling pathways.
Carbohydrate-Metabolizing Enzymes : Several studies have highlighted the potential of this compound in modulating carbohydrate metabolism. Both α-viniferin and ε-viniferin have been shown to inhibit the activities of α-glucosidase and α-amylase, key enzymes in dietary carbohydrate digestion. mdpi.com The inhibitory action of (+)-α-viniferin on intestinal α-glucosidase contributes to its ability to suppress plasma glucose elevation in sucrose-loaded rats. mdpi.com Further investigations confirmed that racemic forms of trans-δ-viniferin and trans-ε-viniferin were more effective at inhibiting pancreatic alpha-amylase than the pure enantiomers. mdpi.comresearchgate.net Molecular docking studies suggest that the simultaneous binding of different enantiomers can stabilize the enzyme-inhibitor complex, leading to increased inhibitory capacity. mdpi.comresearchgate.net α-Viniferin has also been reported to inhibit aldose reductase activity. mdpi.com In addition to digestive enzymes, ε-viniferin has been found to inhibit the angiotensin-converting enzyme (ACE) in vitro. mdpi.com
Monoamine Oxidase (MAO) : In studies using synaptosomes from rat brains, (-)-trans-ε-viniferin was found to inhibit the enzymatic activity of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). researchgate.netcapes.gov.br The inhibition was slightly more selective for MAO-B. researchgate.netcapes.gov.br This dual inhibition suggests a potential role for this compound in modulating neurotransmitter levels.
Tyrosinase : α-Viniferin has been shown to decrease L-dopa oxidation activity in α-MSH-activated B16-F0 melanoma cells, indicating an effect on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. thno.org However, it did not directly affect the catalytic activity of cell-free tyrosinase, suggesting its mechanism involves suppressing the expression of the tyrosinase gene rather than direct enzyme inhibition. thno.org
Cytochrome P450 : ε-Viniferin has been shown to inhibit human cytochrome P450 enzymes, which are critical for the metabolism of a wide range of endogenous and exogenous compounds. researchgate.net
Receptor and Transporter Interactions
This compound also interacts with various cellular receptors and transporters, influencing their activity and downstream signaling.
Glucose Transporters : Isomers of ε-viniferin have been shown to inhibit sodium-glucose co-transporters (SGLT). mdpi.com Specifically, (+)-ε-viniferin inhibits SGLT1 by 44%, while showing minimal inhibition of SGLT2. mdpi.com Conversely, (−)-ε-viniferin did not inhibit SGLT1 but demonstrated a 35% inhibition of SGLT2. mdpi.com α-Viniferin can also increase glucose uptake by upregulating AMP-activated protein kinase (AMPK), which promotes the translocation of the glucose transporter GLUT-4 to the cell membrane. mdpi.com
Nuclear Receptors : ε-viniferin treatment has been observed to reduce the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis. mdpi.comjst.go.jp It has also been shown to inhibit the expression of the glucocorticoid receptor (GR) in castration-resistant prostate cancer cells and inhibit the androgen receptor (AR) downstream expression. mdpi.comnih.gov
Neurotransmitter Transporters : Beyond inhibiting MAO, (-)-trans-ε-viniferin also concentration-dependently inhibits the uptake of noradrenaline and 5-hydroxytryptamine (serotonin) by synaptosomes from the rat brain. researchgate.netcapes.gov.br
Signaling Proteins and Kinases : this compound isomers influence several key signaling proteins. α-Viniferin inhibits the activation of the transcription factor NF-κB and also inhibits ERK-mediated STAT-1 activation in IFN-γ–stimulated macrophages. mdpi.com In cancer cell lines, α-viniferin has been shown to reduce the expression of the BCR-ABL protein. mdpi.com ε-Viniferin has been found to increase the expression of SIRT1 and phosphorylated AMP-activated protein kinase (p-AMPK), which are involved in regulating cellular energy and metabolism. jst.go.jp In non-small cell lung cancer cells, α-viniferin treatment reduced the expression of SIRT1 and phosphorylated AKT. researchgate.net
Data on this compound's Enzyme and Receptor Interactions
| Target | This compound Isomer | Effect | Model System | Key Findings | Citations |
|---|---|---|---|---|---|
| α-Amylase | (-)-ε-viniferin, (-)-α-viniferin, trans-δ-viniferin, trans-ε-viniferin | Inhibition | In vitro (rat intestine, porcine pancreatic) | Racemic forms of trans-δ and trans-ε-viniferin showed higher efficacy than pure enantiomers. | mdpi.comresearchgate.netmdpi.commdpi.com |
| α-Glucosidase | (+)-α-viniferin, (-)-ε-viniferin, (-)-α-viniferin | Inhibition | In vitro, Sucrose-loaded rats | Inhibited intestinal α-glucosidase activity, leading to reduced plasma glucose elevation. | mdpi.comresearchgate.net |
| Aldose Reductase | (+)-α-viniferin | Inhibition | Rat model | Contributed to the inhibition of plasma glucose elevation. | mdpi.com |
| Monoamine Oxidase (MAO-A & MAO-B) | (-)-trans-ε-viniferin | Inhibition | In vitro (human recombinant) | Showed slightly more selectivity against MAO-B than MAO-A. | researchgate.netcapes.gov.br |
| Angiotensin-Converting Enzyme (ACE) | ε-viniferin | Inhibition | In vitro | Suggests potential for blood pressure regulation. | mdpi.com |
| Tyrosinase | α-viniferin | Reduced expression | B16-F0 melanoma cells | Decreased L-dopa oxidation activity by suppressing Tyro gene expression, not by direct enzyme inhibition. | thno.org |
| Cytochrome P450 | ε-viniferin | Inhibition | In vitro (human) | Inhibits enzymes involved in drug metabolism. | researchgate.net |
| Sodium-Glucose Co-transporter 1 (SGLT1) | (+)-ε-viniferin | Inhibition | In vitro | Inhibited SGLT1 by 44%. | mdpi.com |
| Sodium-Glucose Co-transporter 2 (SGLT2) | (-)-ε-viniferin | Inhibition | In vitro | Inhibited SGLT2 by 35%. | mdpi.com |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | ε-viniferin | Reduced expression | 3T3-L1 preadipocytes | Suppressed a key marker gene for adipogenesis. | mdpi.comjst.go.jp |
| Glucocorticoid Receptor (GR) | ε-viniferin | Inhibition of expression | Castration-resistant prostate cancer (CRPC) cell lines | Inhibited the GR signaling pathway. | mdpi.comnih.gov |
| Androgen Receptor (AR) | ε-viniferin | Inhibition of expression | LNCaP prostate cancer cells | Inhibited downstream expression of the AR. | mdpi.com |
| AMP-activated protein kinase (AMPK) | α-viniferin, ε-viniferin | Upregulation/Activation | In vitro, Diabetic rats | Increased glucose uptake via GLUT-4 translocation; induced apoptosis in cancer cells. | mdpi.comjst.go.jpnih.gov |
| Sirtuin 1 (SIRT1) | ε-viniferin, α-viniferin | Increased/Reduced expression | 3T3-L1 cells, NCI-H460 lung cancer cells | ε-viniferin increased SIRT1 expression in adipocytes; α-viniferin reduced it in lung cancer cells. | jst.go.jpresearchgate.net |
Analytical Methodologies for Detection and Quantification
Sample Preparation from Plant and Biological Matrices (excluding human clinical samples)
Sample preparation is a critical initial step to isolate and concentrate viniferin from the complex mixture of compounds present in plant and biological matrices while removing interfering substances. Various extraction techniques are employed for this purpose.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique used to separate analytes based on their differential solubility between two immiscible liquid phases. muni.czphenomenex.blog For the extraction of polyphenols, including stilbenes like this compound, LLE is often performed using organic solvents such as ethyl acetate (B1210297) or diethyl ether. muni.cz While LLE is a fundamental technique, it can be labor-intensive and may require relatively large amounts of organic solvents. phenomenex.blogresearchgate.net
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for sample pre-treatment, offering simplicity and broad applicability. muni.cz In SPE, compounds dissolved or suspended in a liquid matrix are extracted based on their chemical and physical interactions with a solid stationary phase. phenomenex.blog Interfering components are washed away, and the target analytes are then eluted using a suitable solvent that disrupts the interaction with the solid phase. phenomenex.blog SPE is often more accurate and faster than LLE, potentially leading to higher yields and better reproducibility. phenomenex.blog For the analysis of stilbenes in grapevine leaf extracts, SPE using C18 cartridges has been employed for prepurification. researchgate.net
Microextraction Techniques
Microextraction techniques represent a move towards miniaturized and more environmentally friendly sample preparation methods, often aiming to reduce or eliminate the use of toxic organic solvents. mdpi.com These techniques have evolved from traditional methods like LLE and SPE. mdpi.comchromatographyonline.com Examples include Solid Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), such as Dispersive Liquid-Liquid Micro Extraction (DLLME). mdpi.com SPME, in particular, integrates extraction, analyte concentration, and sample introduction into a single step, offering a solvent-free approach for various applications, including the analysis of natural products. researchgate.netiltusa.com While the search results mention the application of SPME for volatile organic compounds and other analytes in food and natural products, specific details on its application for this compound were not extensively found. iltusa.compan.olsztyn.pl LPME is typically applied to analyze aqueous samples or solutions. mdpi.com
Chromatographic Techniques
Chromatographic techniques are essential for separating this compound from other compounds in the prepared sample extract before detection and quantification.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV-Vis, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including stilbenes like this compound. chromatographyonline.comresearchgate.net It is effective for separating complex mixtures. ijrpr.com HPLC is often coupled with various detectors for the identification and quantification of this compound.
UV-Vis detectors, including Diode-Array Detectors (DAD), are commonly used for detecting stilbenes due to their characteristic absorbance in the ultraviolet and visible light spectrum. ijrpr.comagriculturejournals.czresearchgate.netmeasurlabs.com DAD is particularly useful as it can measure the entire spectrum simultaneously, aiding in peak purity assessment and identification by comparing spectra to standards. measurlabs.compan.olsztyn.pl For instance, trans-ε-viniferin has been quantified at wavelengths such as 324 nm, while other stilbenes like trans-resveratrol are often monitored around 306 nm. researchgate.netmdpi.commdpi.com HPLC-UV methods have been developed and validated for the analysis of this compound and other stilbenes in various matrices, including grapevine canes and wines. mdpi.comacs.org
Mass Spectrometry (MS) is a highly sensitive and specific detection method often coupled with HPLC (HPLC-MS or LC-MS) for the analysis of this compound and other stilbenes. measurlabs.comscribd.comoeno-one.eu MS provides molecular weight information and can be used for structural elucidation through fragmentation patterns (MS/MS). researchgate.netoeno-one.euscielo.org.za This hyphenated technique is valuable for confirming the identity of this compound, especially in complex samples where isomers or co-eluting compounds might be present. agriculturejournals.czresearchgate.netscribd.comresearchgate.net HPLC-ESI-MS (Electrospray Ionization-Mass Spectrometry) and UHPLC-DAD-MS/MS have been used for the analysis and identification of this compound and other stilbenoids in grapevine extracts and wines. agriculturejournals.czmdpi.comoeno-one.eu MS detection can offer higher sensitivity compared to UV detection for this compound. researchgate.net
Fluorescence detection is another sensitive method used in conjunction with HPLC for the analysis of stilbenes like this compound. agriculturejournals.czfao.org Stilbenes exhibit fluorescence properties, allowing for their specific detection. agriculturejournals.czfao.org An excitation wavelength of 315 nm and an emission wavelength of 395 nm have been used for confirming stilbenes, while a fluorescence detector with an excitation wavelength of 300 nm and an emission wavelength of 390 nm has been applied for the simultaneous estimation of trans-resveratrol and ε-viniferin. agriculturejournals.czfao.org
HPLC methods for this compound analysis have been validated for parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ). For example, an HPLC method using fluorescence detection reported LOD and LOQ for ε-viniferin at 0.00082 µg/µL and 0.0025 µg/µL, respectively. fao.org Another HPLC-DAD method for trans-ε-viniferin reported LOD of 0.158 µg/mL and LOQ of 0.525 µg/mL. agriculturejournals.cz A modified HPLC-MS method reported LOD and LOQ for cis- and trans-ε-viniferin isomers at 13.68 µg/mL and 68.7 µg/mL, and 19.34 µg/mL and 68.7 µg/mL, respectively. researchgate.net
Data Table: Examples of HPLC Parameters and Detection Limits for this compound
| This compound Isomer | Detection Method | Column Type | Mobile Phase | Flow Rate | Detection Wavelength(s) | LOD | LOQ | Matrix | Source |
| trans-ε-viniferin | DAD | Not specified (HPLC) | Not specified | Not specified | 324 nm | 0.158 µg/mL | 0.525 µg/mL | Grapevine canes | agriculturejournals.cz |
| ε-viniferin | Fluorescence Detector | LiChrospher® (5um) RP-18 | Water (0.0025% TFA) / 80% Acetonitrile (B52724) (20% Solvent A) gradient | 1.00 mL/min | Ex: 300 nm, Em: 390 nm | 0.00082 µg/µL | 0.0025 µg/µL | "darakchasava" (Ayurveda formulation) | fao.org |
| trans-ε-viniferin | UV | Zorbax Eclipse Plus C18 (1.8 µm, 50 × 2.1 mm) | Water/acetonitrile/formic acid (100/10/0.1) (A) and acetonitrile (B) gradient | 0.4 mL/min | 324 nm | Not specified | Not specified | Grapevine cane extracts | mdpi.com |
| cis-ε-viniferin | MS | Not specified (HPLC-MS) | Not specified | Not specified | Not applicable (MS detection) | 13.68 µg/mL | 68.7 µg/mL | Winemaking by-products extracts | researchgate.net |
| trans-ε-viniferin | MS | Not specified (HPLC-MS) | Not specified | Not specified | Not applicable (MS detection) | 19.34 µg/mL | 68.7 µg/mL | Winemaking by-products extracts | researchgate.net |
| ε-viniferin | Fluorescence Detector | Luna C8 (2) (150 x 4.6 mm, 3 µm) | Not specified gradient | Not specified | Ex: 313 nm, Em: 400 nm | 0.01 ± 0.01 ng/mL | 0.01 ± 0.01 ng/mL | Plasma (Note: Human clinical sample, included only for method detail) | ipsumvitamin.ru |
Gas Chromatography (GC)
Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of certain compounds. scribd.commdpi.com However, this compound is a relatively large and polar molecule compared to compounds typically analyzed by GC without derivatization. While GC/MS has been mentioned in the context of characterizing ε-viniferin, it is often used for more volatile or less polar compounds, or requires derivatization of the analytes to make them amenable to GC analysis. researchgate.nethmdb.cafoodb.ca Predicted GC-MS spectra for alpha-viniferin (B15508) (derivatized with TMS) are available in databases, suggesting that GC analysis of this compound likely involves derivatization. hmdb.cafoodb.ca The search results primarily highlight HPLC and LC-MS based methods for this compound analysis in plant and biological matrices.
Spectroscopic and Electrophoretic Detection Methods
Spectroscopic and electrophoretic methods play a significant role in the identification and quantification of this compound and its related compounds. These techniques offer varying degrees of sensitivity, selectivity, and structural information.
Mass Spectrometry (MS/MS) for this compound and Metabolites (in non-human models)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the detection and quantification of this compound and its metabolites, especially in complex biological matrices from non-human models. LC-MS and LC-MS/MS methods have been developed for the analysis of viniferins in various samples, including grapevine leaves and wine acs.orgnih.gov. Ultra-high-performance liquid chromatography coupled to triple-quadrupole mass spectrometry (UHPLC-QqQ) in Multiple Reaction Monitoring (MRM) mode has been successfully applied for the detection and quantification of several grapevine stilbenes, including trans-ε-viniferin semanticscholar.org. This approach offers high sensitivity and specificity, allowing for the simultaneous analysis of multiple compounds in complex samples semanticscholar.org. For instance, a sensitive liquid chromatography-tandem mass spectrometry method has been developed for trans-ε-viniferin quantification in mouse plasma and used in pharmacokinetic studies medscape.com. Mass spectrometry imaging (MSI) techniques, such as MALDI-MSI, have also been utilized to study the spatial distribution of viniferins, including ε-viniferin, δ-viniferin, and α-viniferin, in plant tissues like grapevine leaves upon pathogen challenge oeno-one.eu. This indicates the utility of MS-based methods for analyzing this compound and its forms in biological systems beyond simple quantification in extracts.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a commonly used technique for the detection and quantification of this compound, particularly in plant extracts and solutions. Stilbenes, including viniferins, exhibit characteristic absorption in the UV-Vis region due to their conjugated double bond systems nih.gov. UV-Vis spectroscopy can be used to measure the encapsulation efficiency of ε-viniferin in liposomes dntb.gov.ua. While UV-Vis detection can be used in conjunction with chromatographic methods like HPLC-DAD (High-Performance Liquid Chromatography-Diode Array Detection) for identifying compounds based on their characteristic wavelengths, highly sensitive MS detection is often preferred for determining their content, especially when dealing with complex matrices or low concentrations nih.govembrapa.br. For example, trans-ε-viniferin shows UV spectra in methanol (B129727) with maximum absorbance (λmax) at 203, 230, and 324 nm nih.gov.
Near-Infrared Luminescence and Vibrational Spectrophotometry
Near-infrared (NIR) spectroscopy is a branch of vibrational spectroscopy that analyzes the molecular absorption of light in the range of approximately 750 to 2500 nm photonics.com. This technique is useful for analyzing organic compounds and can provide information about O-H and C-H vibrational modes jasco-global.com. While the provided search results generally discuss NIR and vibrational spectroscopy as analytical techniques photonics.commdpi-res.comhoriba.com, specific detailed applications of near-infrared luminescence or vibrational spectrophotometry solely for the detection and quantification of this compound itself are not explicitly detailed within the provided snippets. However, vibrational analysis can be used to study the properties of molecules mdpi-res.com.
Method Validation Parameters (e.g., sensitivity, linearity, selectivity, accuracy, precision)
The validation of analytical methods for this compound is essential to ensure the reliability, accuracy, and consistency of the results obtained. Key validation parameters typically assessed include sensitivity, linearity, selectivity, accuracy, and precision globalresearchonline.neteuropa.euamericanpharmaceuticalreview.com.
Sensitivity is evaluated by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) globalresearchonline.neteuropa.euamericanpharmaceuticalreview.com. These limits represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively europa.euamericanpharmaceuticalreview.com. For instance, in one LC-MS method for wine stilbenes, LODs were reported to be between 4 and 28 μg/L juntadeandalucia.es. Another study using LC-HRMS for ε-viniferin in plasma determined an LOQ of 0.5 ng/mL nih.gov.
Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range globalresearchonline.neteuropa.euamericanpharmaceuticalreview.com. This is often evaluated by analyzing a series of standards at different concentrations and calculating a correlation coefficient (R²) embrapa.br. A good linearity is indicated by a high correlation coefficient, such as R² = 0.999 reported for an LC-HRMS method for ε-viniferin and its glucuronide in plasma nih.gov.
Selectivity (or specificity) ensures that the method can accurately measure the target analyte in the presence of other components in the sample matrix globalresearchonline.neteuropa.euamericanpharmaceuticalreview.com. This is demonstrated by showing that no significant interfering peaks are observed at the retention time of the analyte embrapa.brnih.gov.
Accuracy refers to the closeness of the measured value to the true value globalresearchonline.neteuropa.euamericanpharmaceuticalreview.com. It is often assessed by analyzing samples with known concentrations of the analyte and calculating the percentage recovery or the difference between the mean measured value and the true value europa.eu.
Precision indicates the reproducibility of the measurements globalresearchonline.neteuropa.euamericanpharmaceuticalreview.com. It is typically evaluated by performing replicate analyses of samples and expressing the results as relative standard deviation (RSD) globalresearchonline.netnih.gov. Precision can be assessed at different levels, including repeatability (intra-day variation) and intermediate precision (inter-day variation or variation between different analysts or equipment) europa.euamericanpharmaceuticalreview.com. For ε-viniferin analysis in plasma, both precision and accuracy were reported to be less than 15% for tested concentrations nih.gov.
Other validation parameters that may be considered include range (the interval over which the method is accurate, precise, and linear) and robustness (the capacity of the method to remain unaffected by small, deliberate variations in method parameters) globalresearchonline.neteuropa.euamericanpharmaceuticalreview.com. System suitability testing is also an integral part of analytical procedures to ensure the performance of the chromatographic system embrapa.brglobalresearchonline.net.
Advanced Integrated Research Approaches Omics Technologies
Transcriptomics Studies
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This allows researchers to assess gene activity and identify which genes are turned "on" or "off" in response to a stimulus like viniferin. wikipedia.org
Gene Expression Profiling in Response to this compound
Gene expression profiling measures the activity of thousands of genes simultaneously to create a global picture of cellular function. wikipedia.org This can reveal how cells react to a particular treatment, such as exposure to this compound. Studies utilizing transcriptome analysis in grape callus culture have investigated the effect of sucrose (B13894) concentration on the production of secondary metabolites, including this compound. This research identified differentially expressed genes (DEGs) under various sucrose treatments and cultivation times. nih.gov While this study focused on factors influencing this compound production within the plant, the methodology highlights how transcriptomics can be applied to understand the genetic factors associated with this compound.
Another study on Vitis vinifera berry development and ripening used transcriptome profiling to identify functional genes. While not directly focused on exogenous this compound treatment, this research revealed that genes involved in the biosynthesis of secondary metabolites and flavonoid biosynthesis were significantly affected during berry development, a process where stilbenes like this compound are naturally produced. nih.gov
Identification of Regulated Genes and Pathways
Transcriptome analysis allows for the identification of genes and biological pathways that are regulated in response to a specific condition or compound. In the study on grape callus culture, differentially expressed genes were identified in phenylpropane and isoflavone (B191592) pathways in response to varying sucrose concentrations, which also impacted this compound content. DEGs encoding enzymes like cinnamic acid 4-hydroxylase, chalcone (B49325) synthase, chalcone isomerase, and flavanone (B1672756) 3-hydroxylase showed altered expression patterns. nih.gov The stilbene (B7821643) synthase (STS) gene, crucial for stilbene synthesis, also exhibited significantly higher expression at certain time points. nih.gov
Transcriptomic studies in Vitis vinifera have also aimed to reveal regulatory networks for quality formation, including the expression patterns of genes in the anthocyanin biosynthetic pathway and those related to total phenols and soluble sugars. frontiersin.org While these studies focus on endogenous processes in grapes, the methodologies are applicable to understanding how this compound might influence similar pathways if applied exogenously or if its presence within the plant triggers regulatory responses.
Proteomics Investigations
Proteomics is the large-scale study of proteins, including their structure, function, and interactions. Proteomic investigations can reveal how the protein landscape of a cell or tissue changes in response to this compound.
Protein Expression and Post-Translational Modification Analysis
Proteomic approaches, often employing mass spectrometry, enable the identification and quantification of thousands of proteins across multiple biological samples, allowing for the investigation of dynamic changes in protein expression under various experimental conditions. biorxiv.orgmdpi.com While specific studies detailing the effects of this compound on global protein expression and post-translational modifications were not prominently found in the search results, proteomics is a suitable method for such investigations. For instance, proteomic investigations have been used to study surface-exposed proteins in probiotics and to discover candidate proteins involved in drug resistance in cancer cells, demonstrating the capability of the technology to identify differentially expressed proteins in response to biological stimuli or treatments. mdpi.comfrontiersin.org
Protein-Protein Interaction Networks
Protein-protein interactions (PPIs) are fundamental to cellular processes. austinpublishinggroup.comnih.gov The study of PPI networks can reveal how a compound like this compound might influence cellular pathways by affecting the interactions between proteins. Techniques such as affinity purification followed by mass spectrometry (AP-MS) are used to identify protein interaction partners. biorxiv.orgaustinpublishinggroup.comnih.gov While no specific studies on this compound's direct impact on protein-protein interaction networks were found, proteomics, including the analysis of PPIs, is a powerful tool to understand the molecular mechanisms by which this compound might exert its effects by identifying the proteins it interacts with and how these interactions alter cellular signaling and functions.
Metabolomics Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. Metabolomics profiling can provide a snapshot of the metabolic state and reveal how this compound affects the levels of various metabolites.
Metabolomic profiling has been applied to study different clones of Vitis vinifera grapes, revealing differences in their metabolite profiles, including polyphenols like E-ε-viniferin, catechin, epicatechin, and procyanidins. nih.gov This highlights that this compound is an important metabolite in grapes and its levels can vary depending on factors like grape variety and vintage. nih.gov
Another metabolomics study investigated the effect of powdery mildew infection on wine grape varieties. This research identified differential metabolites, including stilbenes like this compound, resveratrol (B1683913), and pterostilbene, which were accumulated after infection. mdpi.comresearchgate.net This suggests that this compound plays a role in the plant's defense response and its levels are affected by biological stress. mdpi.comresearchgate.net Widely targeted metabolomics profiling in this study detected a total of 774 metabolites, including 15 types of stilbenes, demonstrating the ability of this technology to provide a comprehensive view of the metabolome. mdpi.com
Joint metabolome and transcriptome analysis in grape callus culture also quantified metabolites, including this compound, and correlated their levels with gene expression patterns, providing a more integrated understanding of the metabolic pathways affected by different conditions. nih.gov
Metabolites Identified in Grape Metabolomics Studies Including this compound
| Metabolite Name | PubChem CID (Approximate/Representative) | Notes |
| E-ε-Viniferin | 122725 | Identified in Vitis vinifera grapes. nih.gov |
| Catechin | 9064 | Identified in Vitis vinifera grapes. nih.gov |
| Epicatechin | 7227 | Identified in Vitis vinifera grapes. nih.gov |
| Procyanidins | - | Identified in Vitis vinifera grapes. nih.gov |
| trans-Feruloyltartaric acid | 644408 | Identified in Vitis vinifera grapes. nih.gov |
| Isorhamnetin-glucoside | 442578 | Identified in Vitis vinifera grapes. nih.gov |
| Quercetin galactoside | 162516 | Identified in Vitis vinifera grapes. nih.gov |
| Resveratrol | 445154 | Identified in grape studies. nih.govmdpi.com |
| Pterostilbene | 5281723 | Identified in grape studies. nih.govmdpi.com |
| Amurensin | 124035 | Identified in grape callus culture. nih.gov |
| Piceid | 105379 | Identified in grape callus culture. nih.gov |
| Ampelopsin | 107811 | Identified in grape callus culture. nih.gov |
Note: PubChem CIDs for Procyanidins are not specific as they represent a class of compounds. The provided CIDs are approximate or representative for the listed metabolites.
Analysis of Endogenous Metabolite Alterations
Metabolomics, the large-scale study of small-molecule metabolites, is a key omics approach used to analyze the alterations in endogenous metabolites in response to this compound. This technique helps to identify and quantify the metabolic changes occurring within a biological system upon exposure to the compound. Studies utilizing metabolomics have investigated the effects of this compound, such as trans-δ-viniferin, on cellular metabolic profiles. For instance, metabolomics evaluations have been used to investigate the effect of trans-δ-viniferin on lung cancer cells, revealing significant differences in metabolite levels compared to untreated cells. nih.govfrontiersin.org These differential metabolites were found to be mainly concentrated in various metabolic processes. nih.govfrontiersin.org
Targeted metabolomic analysis, specifically focusing on certain compound classes like polyphenols, including stilbenoids such as this compound, has been applied to analyze plant samples like grape stems. creative-proteomics.comfrontiersin.orgnih.gov This approach, often coupled with techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), allows for the identification and quantification of specific this compound forms and other related metabolites present in the samples. creative-proteomics.comfrontiersin.orgnih.gov Such analyses have identified E-ε-viniferin as a major stilbenoid in grape stems of various Vitis vinifera cultivars. frontiersin.orgnih.gov The metabolic profiles obtained through these analyses can discriminate between different genotypes, indicating that the polyphenol profile reflects a varietal signature. frontiersin.orgnih.gov
Furthermore, studies on the metabolism of this compound in animal models have utilized techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify this compound and its metabolites in biological samples such as plasma, liver, kidneys, adipose tissues, urine, and feces. researchgate.netnih.gov These analyses have shown that ε-viniferin undergoes rapid hepatic metabolism, primarily to glucuronides and, to a lesser extent, sulfate (B86663) derivatives. researchgate.netnih.gov The distribution and concentration of these metabolites vary across different tissues. researchgate.netnih.gov
Metabolic Pathway Mapping
Metabolic pathway mapping involves connecting the identified metabolite alterations to specific biochemical pathways. This helps to understand which metabolic processes are affected by this compound treatment. Omics studies, including metabolomics and proteomics, have been used to map differential proteins and metabolites to metabolic pathways. nih.govfrontiersin.org In the context of trans-δ-viniferin's effect on lung cancer cells, differential proteins and metabolites were mapped to KEGG pathways, highlighting their concentration in processes such as purine (B94841) metabolism, aminoacyl-tRNA biosynthesis, central carbon metabolism in cancer, arginine and proline metabolism, and the PI3K-Akt signaling pathway. nih.govfrontiersin.org
Studies on the biosynthesis of this compound itself also contribute to metabolic pathway mapping. This compound is a resveratrol derivative, and its biosynthesis pathway involves the oligomerization of resveratrol, typically through coupling reactions leading to forms like ε-viniferin and δ-viniferin. mdpi.comnih.govresearchgate.net Mapping these biosynthetic routes helps understand the origin and formation of this compound within plants.
Multi-Omics Data Integration and Systems Biology Approaches
Multi-omics approaches integrate data from multiple omics technologies, such as transcriptomics, proteomics, and metabolomics, to provide a more holistic understanding of the biological effects of this compound. frontiersin.orgnih.govfrontiersin.org This integrated analysis allows for the exploration of the complex interactions between genes, proteins, and metabolites. frontiersin.orgnih.gov
In grapevine research, multi-omics integration has been applied to study fruit metabolite quality traits and understand the molecular mechanisms controlling these traits in response to environmental factors like water deficit. frontiersin.orgnih.govresearchgate.net By combining transcriptomic and metabolomic data, researchers can gain deeper insights into the regulatory processes controlling different molecular phenotypes. frontiersin.org For example, integrated analyses have revealed coordinated regulation of key structural pathway genes and changes in metabolite concentrations, including stilbenoids, in response to water deficit. researchgate.net
Systems biology approaches, which encompass multi-omics integration, aim to understand biological systems as a whole. frontiersin.org These approaches utilize computational tools and modeling to analyze large datasets and identify key nodes and interactions within biological networks. frontiersin.org Flux balance analysis (FBA), a systems biology technique, has been used in grapevine studies to elucidate distinct metabolic phenotypes under different environmental conditions. researchgate.net Integrating findings from various omics technologies and metabolic models provides a systems biology approach for understanding complex biological responses. researchgate.net
Multi-omics data integration is crucial for unraveling the intricate mechanisms underlying the biological activities of compounds like this compound. While single omics studies provide valuable information, their integration offers a more comprehensive picture of how this compound interacts with biological systems at multiple molecular levels. frontiersin.orgnih.govfrontiersin.org
Future Research Directions and Preclinical Perspectives
Elucidation of Novel Biological Activities and Mechanisms
Viniferin exists in various forms, including α-viniferin, ε-viniferin, and δ-viniferin, each demonstrating a spectrum of biological activities. slq.qld.gov.aunih.gov These compounds have shown potential anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. nih.govmdpi.com Future research should aim to uncover new therapeutic applications and deepen the understanding of their underlying mechanisms.
For instance, ε-viniferin has been shown to suppress inflammatory mediators like TNFα and IL-6. nih.govresearchgate.net Further studies could explore its impact on other inflammatory pathways and its potential in treating chronic inflammatory diseases. In the context of cancer, while ε-viniferin has demonstrated apoptotic effects on glioma and hepatocellular carcinoma cells, particularly in combination with other drugs, the precise molecular targets and signaling pathways require more detailed investigation. mdpi.com
Neuroprotective properties have also been observed, with ε-viniferin showing potential in models of Parkinson's disease by maintaining mitochondrial homeostasis. nih.gov Elucidating the full extent of its neuroprotective mechanisms could open avenues for treating a wider range of neurodegenerative disorders. Additionally, the anti-adipogenesis activity of ε-viniferin, marked by the suppression of PPAR-γ and reduction of lipid accumulation, warrants further exploration for its potential role in managing obesity and related metabolic disorders. researchgate.netmdpi.com
Development of Advanced In Vitro and Ex Vivo Models (e.g., 3D organoids, organ-on-a-chip)
To better predict the in vivo efficacy and toxicity of this compound, future preclinical studies must move beyond traditional 2D cell cultures. Advanced in vitro models such as 3D organoids and organ-on-a-chip (OoC) systems offer a more physiologically relevant environment for testing. nih.govmdpi.com
Organoids, which are self-assembling 3D cellular structures derived from stem cells, can replicate the architecture and functionality of human organs. elveflow.com This makes them ideal for studying the effects of this compound on specific tissues and modeling diseases. mdpi.com Organ-on-a-chip technology takes this a step further by incorporating microfluidic systems to mimic the dynamic environment of living organs, including mechanical forces and fluid flow. elveflow.comfrontiersin.org
The integration of organoids with OoC platforms, creating "organoids-on-a-chip," provides a powerful tool for studying complex physiological processes and organ-organ interactions. frontiersin.orgrsc.org These advanced models can help overcome the limitations of conventional organoid culture, such as the lack of vascularization and limited long-term functionality, by providing a controlled and dynamic microenvironment. frontiersin.org By using these sophisticated systems, researchers can gain more accurate insights into the pharmacokinetics and pharmacodynamics of this compound, accelerating its development as a potential therapeutic agent.
Refinement of In Vivo Animal Models for Mechanistic Insight
While in vitro studies provide valuable initial data, in vivo animal models are crucial for understanding the complex biological effects of this compound within a whole organism. mdpi.com Current animal studies have demonstrated the potential of this compound in areas such as obesity and cancer metastasis. For example, in high-fat-diet-fed mice, ε-viniferin treatment resulted in reduced body weight and liver triglyceride levels. mdpi.com In mouse models of lung cancer, ε-viniferin has been shown to inhibit metastasis. researchgate.net
Future research should focus on refining these animal models to gain deeper mechanistic insights. This includes the use of genetically engineered models that more accurately recapitulate human diseases. Further investigation is needed to confirm the reported effects and to identify the specific metabolites of this compound responsible for the observed biological activities. mdpi.com Understanding the bioavailability and metabolism of different this compound forms in vivo is also a critical area for future studies. nih.gov By employing more sophisticated animal models, researchers can better understand the therapeutic potential and underlying mechanisms of this compound, paving the way for future clinical trials.
Exploration of this compound Derivatives for Enhanced Biological Efficacy
The natural forms of this compound, while biologically active, may possess limitations such as low bioavailability. mdpi.com The synthesis and evaluation of this compound derivatives offer a promising strategy to overcome these challenges and enhance therapeutic efficacy. nih.gov Structural modifications to the this compound scaffold can lead to new compounds with improved pharmacological properties. mdpi.com
For example, studies have explored various derivatives of trans-δ-viniferin, including cis derivatives, O-methylated derivatives, and halogenated derivatives, which have shown significant antibacterial potential. researchgate.net The synthesis of novel piceid dimers, which can be hydrolyzed to produce δ-viniferin, also presents an avenue for creating new and potent compounds. researchgate.net
By systematically exploring the structure-activity relationship (SAR) of this compound derivatives, researchers can identify modifications that improve potency, selectivity, and pharmacokinetic profiles. This approach has the potential to yield new drug candidates with superior performance compared to the naturally occurring compounds.
Investigation of Synergistic Effects with Other Phytochemicals
The therapeutic potential of this compound may be significantly enhanced when used in combination with other phytochemicals. Investigating these synergistic interactions is a key area for future research. Studies have already shown promising results in this domain. For instance, the combination of resveratrol (B1683913) and ε-viniferin has been found to have a greater neuroprotective effect in a cellular model of Parkinson's disease than either compound alone. nih.gov
In the context of antioxidant activity, combinations of resveratrol, ε-viniferin, and vitisin B have demonstrated synergistic or additive effects depending on the specific assay used. preprints.orgnih.gov For example, a synergistic effect was observed for the resveratrol and ε-viniferin combination in the FRAP (ferric reducing antioxidant power) assay. preprints.org Similarly, in cancer therapy, combining ε-viniferin with the chemotherapy drug cisplatin (B142131) has been shown to induce strong apoptotic effects in glioma cells at low concentrations. mdpi.com
Future studies should systematically explore a wider range of phytochemical combinations to identify those with the most potent synergistic effects. This could lead to the development of powerful combination therapies for various diseases, potentially with lower doses and reduced side effects.
Strategies for Sustainable Production and Green Synthesis
As the therapeutic potential of this compound becomes more established, the development of sustainable and environmentally friendly production methods is crucial. slq.qld.gov.au Traditional methods of extraction from plant sources can be inefficient and ecologically taxing. hilarispublisher.com Green chemistry principles offer a framework for developing more sustainable alternatives. hilarispublisher.comresearchgate.net
One promising approach is enzymatic bioconversion, which uses enzymes as biocatalysts to convert precursors like resveratrol into this compound. This method is considered an eco-friendly alternative to chemical synthesis. mdpi.com For instance, δ-viniferin has been successfully produced from trans-resveratrol using the conditioned medium of grapevine callus suspension cultures, which contains the necessary enzymes. mdpi.com
Other green synthesis strategies include the use of renewable starting materials, biocatalysis, and the minimization of toxic reagents and solvents. hilarispublisher.com For example, an optimized method for the dimerization of piceid to produce δ-viniferin using silver acetate (B1210297) in ethanol (B145695) has been shown to be higher yielding and more environmentally friendly than previous methods. researchgate.net By focusing on sustainable production, researchers can ensure that the future development and use of this compound-based therapies are both effective and ecologically responsible.
Application of Computational Chemistry and Machine Learning in SAR and Rational Design
The fields of computational chemistry and machine learning (ML) are poised to revolutionize the process of drug discovery and development, including for compounds like this compound. sjp.ac.lkmdpi.com These powerful tools can be used to analyze large datasets of chemical structures and biological activities to identify critical molecular features and predict the properties of new compounds. sjp.ac.lk
Machine learning algorithms can be employed to evaluate the structure-activity relationship (SAR) of this compound and its derivatives, providing insights that can guide the rational design of new molecules with enhanced potency and selectivity. sjp.ac.lk Computational approaches, such as molecular modeling, can be used to understand the interactions between this compound and its biological targets at the molecular level. mdpi.com For example, computational studies have been used to investigate the inhibition of pancreatic α-amylase by this compound derivatives. mdpi.com
By integrating ML into the workflow of computational chemistry and materials science, researchers can accelerate the discovery and optimization of novel this compound-based drug candidates. arxiv.org This data-driven approach can help to reduce the time and cost associated with traditional drug development processes and facilitate the creation of more effective and targeted therapies. epfl.chchemrxiv.org
Q & A
Q. How can multi-omics approaches (transcriptomics, metabolomics) elucidate this compound’s polypharmacology?
- Methodological Answer : Integrate RNA-seq data (differentially expressed genes in treated vs. control cells) with LC-MS metabolomic profiles. Use pathway enrichment tools (KEGG, Reactome) to identify networks (e.g., NF-κB, Nrf2). Validate with CRISPR-Cas9 knockouts of key nodes (e.g., Nrf2<sup>−/−</sup> models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
